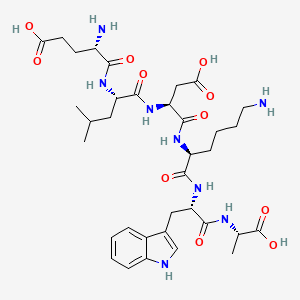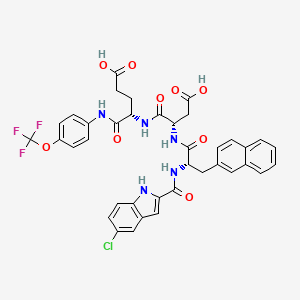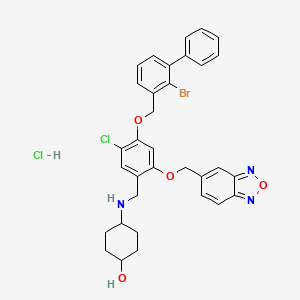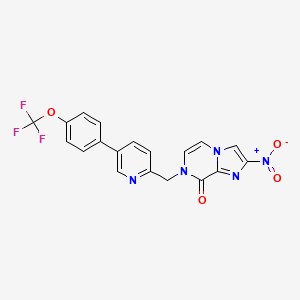
Glu-Leu-Asp-Lys-Trp-Ala
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ELDKWA is a highly conserved sequence of amino acids located on the ecto-domain of gp41, a glycoprotein found on the surface of the human immunodeficiency virus type 1 (HIV-1). This sequence acts as the epitope for the neutralizing monoclonal antibody 2F5, which targets HIV-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
ELDKWA can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of ELDKWA involves large-scale SPPS, which is automated to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the peptide product. The use of high-performance liquid chromatography (HPLC) is common for purification .
Análisis De Reacciones Químicas
Types of Reactions
ELDKWA, being a peptide, primarily undergoes reactions typical of amino acids and peptides:
Oxidation: The methionine residue in ELDKWA can undergo oxidation to form methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard amino acid derivatives used in SPPS.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
ELDKWA has several applications in scientific research:
HIV Research: As the epitope for the neutralizing monoclonal antibody 2F5, ELDKWA is crucial in studies aimed at understanding and combating HIV-1
Vaccine Development: ELDKWA is used in the development of vaccines targeting HIV-1 by eliciting an immune response against this conserved epitope.
Structural Biology: The peptide is used in structural studies to understand the interactions between gp41 and the 2F5 antibody.
Drug Development: ELDKWA serves as a model peptide in the design of inhibitors that can block HIV-1 entry into host cells.
Mecanismo De Acción
ELDKWA exerts its effects by acting as the epitope for the neutralizing monoclonal antibody 2F5. The antibody binds to this conserved sequence on the gp41 ecto-domain, preventing the conformational changes required for the virus to fuse with the host cell membrane. This neutralization mechanism blocks the entry of HIV-1 into host cells, thereby inhibiting infection .
Comparación Con Compuestos Similares
Similar Compounds
QARVLAVERY: Another conserved sequence on gp41, also targeted by neutralizing antibodies.
NWFDIT: A sequence on gp120, another glycoprotein on HIV-1, targeted by different neutralizing antibodies.
Uniqueness of ELDKWA
ELDKWA is unique due to its high conservation across different HIV-1 strains and its specific recognition by the 2F5 antibody. This makes it a valuable target for vaccine development and therapeutic interventions .
Propiedades
Fórmula molecular |
C35H52N8O11 |
|---|---|
Peso molecular |
760.8 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H52N8O11/c1-18(2)14-25(41-30(48)22(37)11-12-28(44)45)33(51)43-27(16-29(46)47)34(52)40-24(10-6-7-13-36)31(49)42-26(32(50)39-19(3)35(53)54)15-20-17-38-23-9-5-4-8-21(20)23/h4-5,8-9,17-19,22,24-27,38H,6-7,10-16,36-37H2,1-3H3,(H,39,50)(H,40,52)(H,41,48)(H,42,49)(H,43,51)(H,44,45)(H,46,47)(H,53,54)/t19-,22-,24-,25-,26-,27-/m0/s1 |
Clave InChI |
ZWZMMYQPAMAECB-OXEZHCTRSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)




![2-Tert-butoxy-2-[4-(3,4-dimethylphenyl)-3-(methanesulfonamido)-2,5-dimethyl-6-(5-methylchroman-6-yl)phenyl]acetic acid](/img/structure/B12404872.png)






